molecular formula C18H25FN2O3 B2888462 Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2007919-75-5

Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2888462
CAS No.: 2007919-75-5
M. Wt: 336.407
InChI Key: JJKONTFXNFFKQB-UHFFFAOYSA-N
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Description

“Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the CAS Number: 2007919-75-5 . It has a molecular weight of 336.41 . The IUPAC name for this compound is tert-butyl (1R,2S,5R)-2- ( ( (5-fluoropyridin-2-yl)oxy)methyl)-8-azabicyclo [3.2.1]octane-8-carboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C18H25FN2O3 . It contains a bicyclic structure, a fluoropyridinyl group, and a tert-butyl ester group . The InChI key for this compound is JJKONTFXNFFKQB-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 336.407 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 422.5±25.0 °C at 760 mmHg . The compound should be stored at 0-8 C .

Scientific Research Applications

Synthesis and Molecular Structure

Research has focused on synthesizing and characterizing bicyclic structures similar to the one . For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester, characterized using NMR spectroscopy and high-resolution mass spectrometry. Its structure was determined via single crystal X-ray diffraction analysis, showcasing a monoclinic space group with a 1:1 ratio of diastereomers in the crystal (Moriguchi et al., 2014). Similar work on chiral cyclic amino acid esters further contributes to our understanding of these complex structures and their synthesis without the use of chiral catalysts or chromatography (Moriguchi et al., 2014).

Reactivity and Mechanistic Insights

Studies have also delved into the reactivity of related compounds, such as the synthesis of tropane alkaloids via ring-closing iodoamination, highlighting the utility of these bicyclic scaffolds in synthesizing biologically relevant molecules (Brock et al., 2012). Additionally, research on acid-catalyzed rearrangement of acetals into protected amines showcases the stereochemical outcomes important for the synthesis of complex molecules (Nativi et al., 1989).

Applications in Molecular Imaging

Some derivatives have found applications in molecular imaging, such as the efficient microwave-assisted direct radiosynthesis of PET ligands. These studies demonstrate the potential of these structures in developing selective dopamine transporter ligands for brain imaging, offering insights into neurological conditions (Riss & Roesch, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P305+351+338, and P302+352 .

Properties

IUPAC Name

tert-butyl 2-[(5-fluoropyridin-2-yl)oxymethyl]-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(22)21-14-6-4-12(15(21)8-7-14)11-23-16-9-5-13(19)10-20-16/h5,9-10,12,14-15H,4,6-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKONTFXNFFKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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